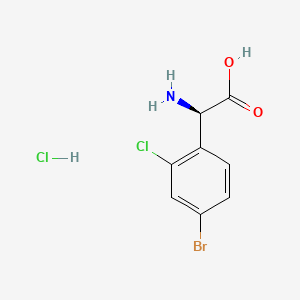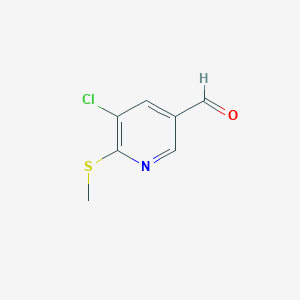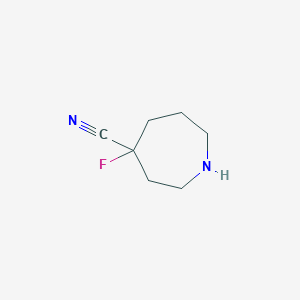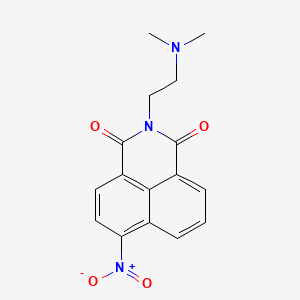
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-2-chlorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis reaction, where it is treated with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Condensation Reactions: The amino acid can participate in condensation reactions to form peptides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include nitro derivatives.
Reduction: Products may include amine derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein structure.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the amino group and hydrochloride salt form.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the amino acid structure.
Uniqueness
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chiral center adds another layer of complexity, making it a valuable compound for stereochemical studies and applications.
Propiedades
Fórmula molecular |
C8H8BrCl2NO2 |
|---|---|
Peso molecular |
300.96 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
Clave InChI |
POTHLZAUPFQLGH-OGFXRTJISA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)Cl)[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)




![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)






![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
